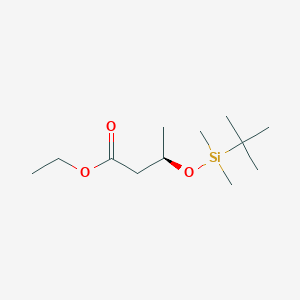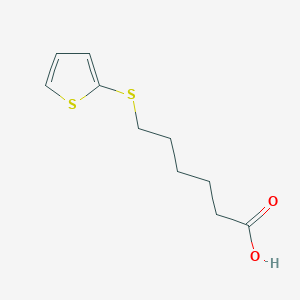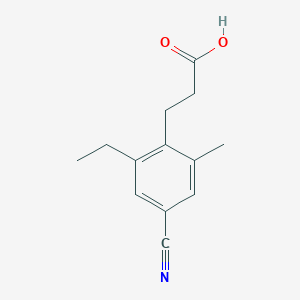
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid
Übersicht
Beschreibung
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a phenyl ring substituted with cyano, ethyl, and methyl groups, along with a propionic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to the phenyl ring.
Reduction: Conversion of the nitro group to an amino group.
Cyanation: Substitution of the amino group with a cyano group.
Alkylation: Introduction of ethyl and methyl groups to the phenyl ring.
Carboxylation: Formation of the propionic acid moiety.
Industrial Production Methods
Industrial production methods might involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions might convert the cyano group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies.
Medicine: Exploration as a pharmaceutical agent.
Industry: Use in the production of materials or agrochemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways. The cyano group could play a role in binding interactions, while the propionic acid moiety might influence solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Cyano-2-methyl-phenyl)-propionic acid
- 3-(4-Cyano-2-ethyl-phenyl)-propionic acid
- 3-(4-Cyano-6-methyl-phenyl)-propionic acid
Uniqueness
The unique combination of cyano, ethyl, and methyl groups on the phenyl ring, along with the propionic acid moiety, might confer distinct chemical properties, such as reactivity, solubility, and biological activity, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
3-(4-cyano-2-ethyl-6-methylphenyl)propanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-3-11-7-10(8-14)6-9(2)12(11)4-5-13(15)16/h6-7H,3-5H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
NDNCVJWDYARBKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)C#N)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
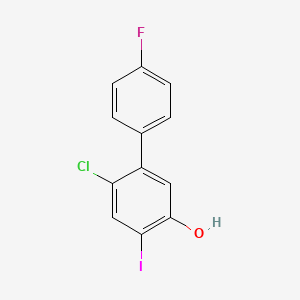
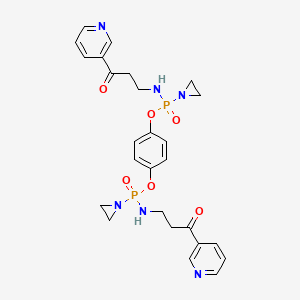
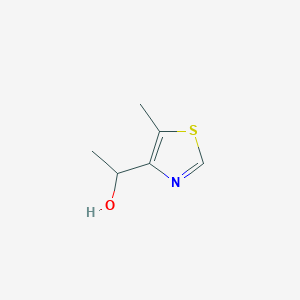
![[5-(2-Chlorophenyl)-2-thienyl]methanol](/img/structure/B8395285.png)
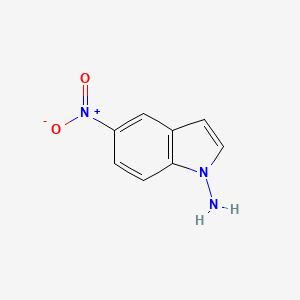
![3-[2-(Quinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B8395307.png)
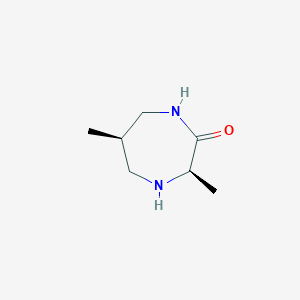
![[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanol](/img/structure/B8395323.png)
![2-Dichloromethyl-s-triazolo[1,5-a]pyridine](/img/structure/B8395331.png)
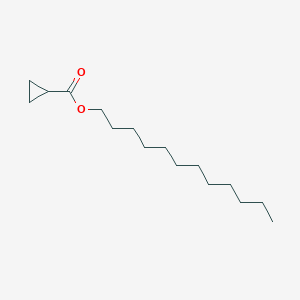

![4-[2-(2-bromophenyl)-ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8395351.png)
